molecular formula C17H15N7O B2356683 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 385786-35-6

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2356683
CAS RN: 385786-35-6
M. Wt: 333.355
InChI Key: POYQMHDCPAWSMD-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound. It has been mentioned in the context of research related to ALK5 inhibitory activity and kinase selectivity .


Synthesis Analysis

The synthesis of similar compounds involves the use of a new N-heterocyclic building block, 5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole) (4,4′-H2dbpt), to construct coordination polymers with diversiform connectivity . Another study mentions the synthesis of 2-substituted-4-(triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using B3LYP/cc-pVDZ, which generated the best results for a similar compound . The NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have investigated the use of this compound as a ligand in MOF synthesis. For instance, using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), several metal(II)-complexes have been synthesized, including ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (where M = Co or Ni) . These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies. The chirality of the homochiral network arises from the supramolecular packing of these layers.

Aldosterone Synthase Inhibition

Aldosterone synthase (CYP11B2) inhibition has emerged as a promising mechanism to lower arterial blood pressure. Although not directly related to the compound , studies have explored similar pyridine-based derivatives. For example, LCI699, a compound containing a cyano-substituted indole moiety, demonstrated aldosterone synthase inhibition in human clinical trials . While not identical, this research highlights the potential of related structures in modulating hormonal pathways.

Coordination Polymers

The compound’s pyridine and triazole moieties make it an interesting building block for coordination polymers. For instance, a new N-heterocyclic ligand, 5,5’-di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole), has been used to construct multidimensional coordination polymers . These materials exhibit diverse connectivity, ranging from one-dimensional to three-dimensional networks. Exploring similar derivatives could lead to innovative materials with tunable properties.

Safety And Hazards

The safety and hazards of similar compounds have been evaluated. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions for research on similar compounds include further development of the derivatised conjugates in docking studies . Another study suggests the optimization of previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .

properties

IUPAC Name

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-11-14(16(25)23-13-3-2-6-19-9-13)15(12-4-7-18-8-5-12)24-17(22-11)20-10-21-24/h2-10,15H,1H3,(H,23,25)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYQMHDCPAWSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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